3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
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Overview
Description
3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a methoxy group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism by which 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone exerts its effects involves interactions with specific molecular targets. The dioxane ring and methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Compounds such as 1,3-dioxane-2-yl-benzene derivatives share structural similarities.
Methoxypropiophenone derivatives: Compounds with similar methoxy and propiophenone backbones.
Uniqueness
3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone is unique due to the combination of the 1,3-dioxane ring and the methoxypropiophenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMILWOCUWVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560179 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121789-38-6 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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